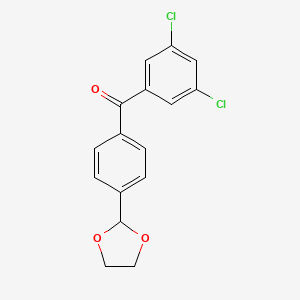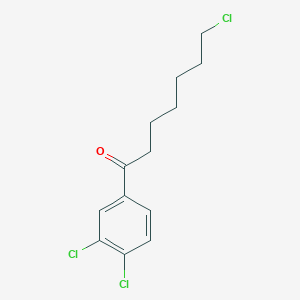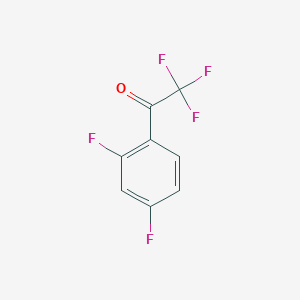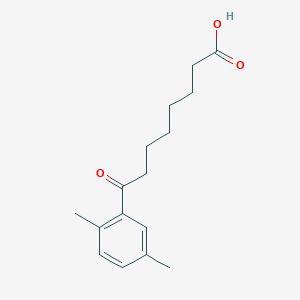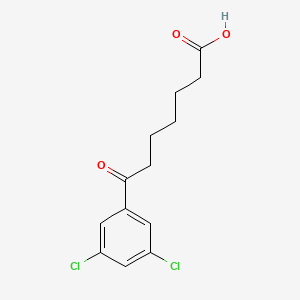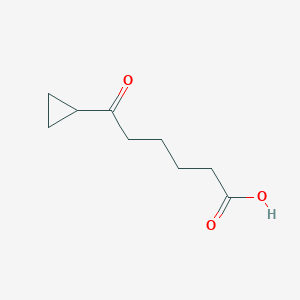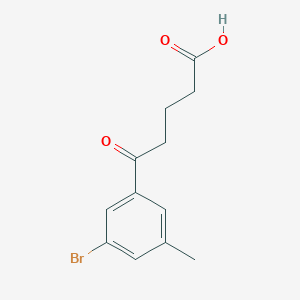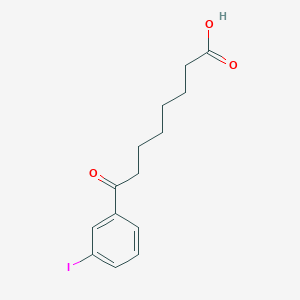
3-(1,3-二氧戊环-2-基)-3'-碘代丙基苯甲酮
描述
The compound “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” seems to be a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups connected to the same carbon .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” were not found, there are general methods for synthesizing compounds with 1,3-dioxane rings. For instance, the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides (2-(2-bromoethyl)-1,3-dioxane, 5-bromovaleronitrile, ethyl 6-bromohexanoate) in liquid ammonia results in the corresponding 4-(ω-X-alkyl)benzonitriles .
科学研究应用
合成和反应性
苯二氧杂环和苯二氧杂蒽衍生物的合成
Yavari 等人 (2006) 展示了 2-(1,3-苯二氧杂环-2-基)乙酸甲酯和 3-(1-苯甲亚基)-1,4-苯二氧杂蒽-2-酮的合成,展示了类似二氧戊环衍生物在复杂有机合成中的反应性 (Yavari、Souri、Sirouspour 和 Djahaniani,2006)。
苯甲酸酯的内酯化
Kobayashi 和 Kuroda (2014) 探索了制备异苯并呋喃-1(3H)-酮的高效两步法,该方法与 3-(1,3-二氧戊环-2-基)-3'-碘代丙基苯甲酮的化学结构密切相关,强调了它在创造多种有机化合物中的潜力 (Kobayashi 和 Kuroda,2014)。
磁性和荧光
Mn(III) 聚合物中的磁性
Zhang 等人 (2010) 使用与 3-(1,3-二氧戊环-2-基)-3'-碘代丙基苯甲酮相关的配体研究了新型 Mn(III) 聚合物,揭示了此类化合物的磁性的见解 (Zhang、Wang、Zhang、Liu、Xu 和 Gao,2010)。
吩噻嗪衍生物的荧光性质
Gaina 等人 (2012) 合成了 3-(1,3-二氧戊环-2-基)-10-甲基-10H-吩噻嗪的新衍生物,并研究了它们的荧光性质,这可能与材料科学和生物成像应用有关 (Gaina、Gál、Mătărângă-Popa、Porumb、Nicolescu、Cristea 和 Silaghi-Dumitrescu,2012)。
催化和保护基应用
- 在胺合成中的应用: Sakamoto 等人 (2006) 探索了将类似化合物 2-(1,3-二氧戊环-2-基)乙基磺酰基用作胺的新磺化剂,突出了此类化合物合成化学中的多功能性 (Sakamoto、Izumi、Yamada 和 Tsunoda,2006)。
其他应用
- 甘油缩合中的多相催化: Deutsch、Martin 和 Lieske (2007) 研究了甘油与苯甲醛和丙酮的缩合,涉及 [1,3]二氧戊环-5-醇,其与 3-(1,3-二氧戊环-2-基)-3'-碘代丙基苯甲酮具有结构相似性。这项研究强调了此类化合物在开发新型平台化学品中的潜力 (Deutsch、Martin 和 Lieske,2007)。
作用机制
Target of Action
The compound “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” belongs to the class of 1,3-dioxanes . These compounds are often used as protective groups in organic synthesis
Mode of Action
1,3-dioxanes in general can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst .
Biochemical Pathways
Without specific studies on “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone”, it’s difficult to determine the exact biochemical pathways it might affect. 1,3-dioxanes are often used in organic synthesis, suggesting they may interact with a variety of biochemical pathways depending on their specific structure .
生化分析
Biochemical Properties
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further participate in biochemical pathways. Additionally, 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating these pathways, 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can affect gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is relatively stable under physiological conditions, but it may degrade over extended periods, leading to the formation of metabolites with distinct biological activities. These temporal changes can impact the compound’s efficacy and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, followed by binding to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological effects. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKJNJAZQKZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645901 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-49-4 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


